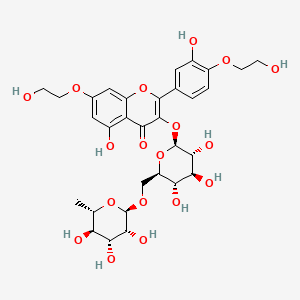
5-(Methylsulfonyl)benzotriazole
Overview
Description
5-(Methylsulfonyl)benzotriazole is an organic compound with the chemical formula C7H7N3O2S. It is a derivative of benzotriazole, characterized by the presence of a methylsulfonyl group attached to the benzene ring. This compound has gained attention in various fields such as materials science, pharmaceuticals, and electronics due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Methylsulfonyl)benzotriazole can be synthesized through different methods. One common method involves the reaction of 5-aminobenzotriazole with methylsulfonyl chloride. The reaction typically takes place in the presence of a base such as triethylamine, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfonyl)benzotriazole undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions due to its electron-withdrawing properties.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation and reduction reactions, altering the compound’s properties.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a ligand or a reactant.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotriazole derivatives, while oxidation and reduction can modify the methylsulfonyl group.
Scientific Research Applications
5-(Methylsulfonyl)benzotriazole has several applications in scientific research:
Materials Science: It is used as a UV-absorbing reagent and a radical scavenger in various materials.
Pharmaceuticals: The compound is explored for its potential in drug synthesis and as a building block for biologically active molecules.
Electronics: It is utilized in the development of electronic materials due to its unique electronic properties.
Corrosion Inhibition: It acts as a corrosion inhibitor for metals, protecting them from oxidative damage.
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)benzotriazole involves its ability to act as an electron-donating or electron-withdrawing group, depending on the reaction conditions. This dual behavior allows it to stabilize negative charges and radicals, making it a versatile compound in various chemical reactions . In biological systems, it can interact with enzymes and receptors through non-covalent interactions, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The parent compound, known for its versatility in synthetic chemistry.
5-Aminobenzotriazole: A precursor in the synthesis of 5-(Methylsulfonyl)benzotriazole.
1H-Benzotriazole: Another derivative with similar properties but different functional groups.
Uniqueness
This compound is unique due to the presence of the methylsulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring UV absorption, radical scavenging, and corrosion inhibition.
Properties
IUPAC Name |
5-methylsulfonyl-2H-benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c1-13(11,12)5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKOIPLKJPZWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=NNN=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B3321194.png)
![2,3-Dihydrofuro[3,4-b][1,4]dioxine](/img/structure/B3321210.png)
![3-(2-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3321217.png)






![3-Hydroxy-6-methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3321255.png)
![(2R,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3321273.png)

